Oseltamivirmonohydrochloride
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Overview
Description
Oseltamivir Acid Hydrochloride is a compound known for its antiviral properties, particularly in the treatment and prevention of influenza A and B viruses. It is marketed under the brand name Tamiflu and is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid or quinic acid. The process includes protection and deprotection steps, as well as the formation of key intermediates. One common synthetic route involves the following steps:
Protection of hydroxyl groups: This is achieved using acylation or silylation.
Formation of the cyclohexene ring: This involves a series of reactions including reduction and cyclization.
Introduction of the amino group: This is done through amination reactions.
Formation of the ester linkage: This involves esterification reactions.
Hydrolysis and conversion to the hydrochloride salt: The final step involves hydrolysis of the ester to form the acid, followed by conversion to the hydrochloride salt
Industrial Production Methods
Industrial production of Oseltamivir Acid Hydrochloride typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxo derivatives.
Reduction: This can convert ketones to alcohols.
Substitution: This involves the replacement of functional groups, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxo derivatives, while reduction can yield alcohols .
Scientific Research Applications
Oseltamivir Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms.
Biology: It is used to study the replication and spread of influenza viruses.
Medicine: It is used in the treatment and prevention of influenza A and B infections.
Industry: It is used in the production of antiviral medications
Mechanism of Action
Oseltamivir Acid Hydrochloride exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking this enzyme, Oseltamivir Acid Hydrochloride prevents the virus from spreading within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved include the inhibition of viral replication and infectivity .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for influenza treatment.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries.
Uniqueness
Oseltamivir Acid Hydrochloride is unique due to its oral bioavailability and its effectiveness in both treatment and prophylaxis of influenza. Unlike some other neuraminidase inhibitors, it can be administered orally, making it more convenient for patients .
Properties
Molecular Formula |
C14H25ClN2O4 |
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Molecular Weight |
320.81 g/mol |
IUPAC Name |
4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H |
InChI Key |
OTBMMOBYSNFNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl |
Origin of Product |
United States |
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